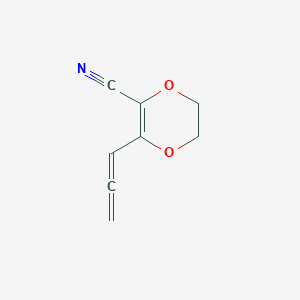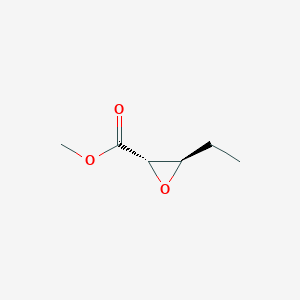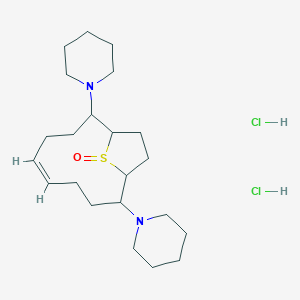
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.2.1)tridec-5-ene 13-oxide dihydrochloride.
作用機序
The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the inhibition of NOS activity by binding to the heme group of the enzyme. This binding prevents the conversion of L-arginine to NO, leading to a decrease in the production of NO in the body. This mechanism of action has been extensively studied and has led to a better understanding of the role of NO in various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in various biological systems. This compound has been found to have anti-inflammatory, neuroprotective, and cardioprotective effects due to its ability to inhibit NOS activity and decrease the production of NO. Additionally, this compound has been found to have antitumor effects and has been studied as a potential treatment for cancer.
実験室実験の利点と制限
The advantages of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in lab experiments include its potency and selectivity as an NOS inhibitor, its ability to inhibit both constitutive and inducible NOS isoforms, and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring in experiments.
将来の方向性
There are several future directions for the use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride in scientific research. One potential direction is the development of more potent and selective NOS inhibitors based on the structure of this compound. Additionally, this compound could be studied further in the context of different disease states, such as cancer and neurodegenerative disorders, to better understand its potential therapeutic applications. Finally, the use of this compound in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research due to its ability to inhibit NOS activity and decrease the production of NO. This compound has been extensively studied and has been found to have various biochemical and physiological effects, making it a potential therapeutic agent for different disease states. While there are limitations to its use, the future directions for the study of this compound are promising and could lead to new insights into the role of NO in different biological processes.
合成法
The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride involves the reaction of 2,5-dimethylpyrrole with sulfur monochloride in the presence of piperidine. The resulting product is then reacted with sodium methoxide to obtain the final compound. This synthetic route has been optimized to obtain high yields of the product with high purity and is widely used in research laboratories.
科学的研究の応用
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been extensively used in scientific research due to its ability to inhibit the activity of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. This compound has been found to be a potent and selective inhibitor of NOS, making it a valuable tool in the study of NO-mediated biological processes.
特性
CAS番号 |
174198-19-7 |
|---|---|
分子式 |
C22H40Cl2N2OS |
分子量 |
451.5 g/mol |
IUPAC名 |
(5Z)-2,9-di(piperidin-1-yl)-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C22H38N2OS.2ClH/c25-26-21-13-14-22(26)20(24-17-9-4-10-18-24)12-6-2-1-5-11-19(21)23-15-7-3-8-16-23;;/h1-2,19-22H,3-18H2;2*1H/b2-1-;; |
InChIキー |
HYIWTGIFVLSJCT-UAIGNFCESA-N |
異性体SMILES |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
正規SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3=O)N4CCCCC4.Cl.Cl |
同義語 |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
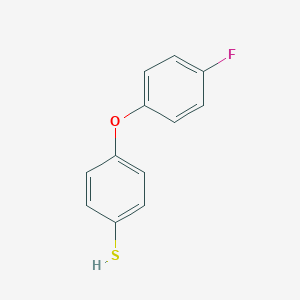
![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)
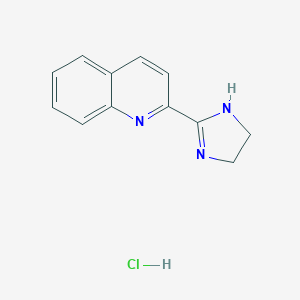
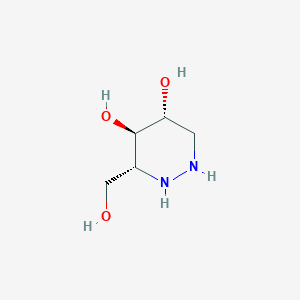


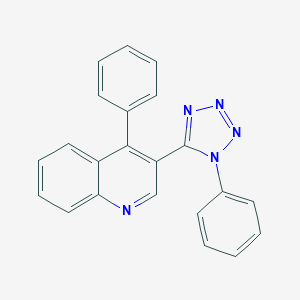
![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)
